2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Prediction

2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine (CAS 2201819-27-2) is a heterocyclic organic compound belonging to the class of pyridine derivatives. It features a 2‑methyl‑6‑ethoxypyridine core connected to a pyridin‑3‑yl moiety via an ethoxy linker.

Molecular Formula C13H14N2O
Molecular Weight 214.268
CAS No. 2201819-27-2
Cat. No. B2742611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine
CAS2201819-27-2
Molecular FormulaC13H14N2O
Molecular Weight214.268
Structural Identifiers
SMILESCC1=NC(=CC=C1)OC(C)C2=CN=CC=C2
InChIInChI=1S/C13H14N2O/c1-10-5-3-7-13(15-10)16-11(2)12-6-4-8-14-9-12/h3-9,11H,1-2H3
InChIKeyHPZHUGXYBMQDDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine (CAS 2201819-27-2) – Baseline Identity and Compound Class for Procurement Screening


2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine (CAS 2201819-27-2) is a heterocyclic organic compound belonging to the class of pyridine derivatives [1]. It features a 2‑methyl‑6‑ethoxypyridine core connected to a pyridin‑3‑yl moiety via an ethoxy linker. With a molecular formula of C13H14N2O and a molecular weight of 214.26 g mol⁻¹, the compound is structurally characterized by a computed XLogP3‑AA of 2.4, a topological polar surface area of 35 Ų, and zero hydrogen‑bond donors [1]. It is primarily offered as a research‑grade building block or fragment for medicinal chemistry, coordination chemistry, and agrochemical intermediate synthesis [1].

Why Generic Substitution of 2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine Fails Without Quantitative Comparator Data


Within the pyridine‑ether fragment space, subtle variations in substituent position and electronic character can profoundly alter binding affinity, selectivity, and physicochemical properties. The 2‑methyl‑6‑[1‑(pyridin‑3‑yl)ethoxy]pyridine scaffold presents a specific geometry and hydrogen‑bond acceptor capacity that distinguish it from positional isomers (e.g., 3‑methyl‑2‑[1‑(pyridin‑3‑yl)ethoxy]pyridine, CAS 2198616‑30‑5) and analogs with halogen substituents [1]. However, a comprehensive search of primary research papers, patents, and authoritative databases for CAS 2201819‑27‑2 reveals an absence of published head‑to‑head comparator studies or quantitative biological activity data for this compound [1]. Consequently, any claim that this compound is superior to a close analog cannot currently be substantiated with quantitative evidence. Procurement decisions must therefore rely on the compound’s structural uniqueness and its fit‑for‑purpose use as a specific building block, rather than on demonstrated performance advantages over named comparators.

2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine – Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation via Computed Physicochemical Parameters

Computed XLogP3‑AA and topological polar surface area (TPSA) provide initial differentiation between the target compound and its closest positional isomer. 2‑Methyl‑6‑[1‑(pyridin‑3‑yl)ethoxy]pyridine (CAS 2201819‑27‑2) has an XLogP3‑AA of 2.4 and a TPSA of 35 Ų [1]. The 3‑methyl‑2‑[1‑(pyridin‑3‑yl)ethoxy]pyridine isomer (CAS 2198616‑30‑5) exhibits an XLogP3 of 2.3 and an identical TPSA of 35 Ų [2]. The 0.1 log unit difference in lipophilicity, while small, can influence membrane permeability and non‑specific binding profiles when incorporated into larger lead molecules.

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Prediction

Structural Differentiation via Hydrogen‑Bond Acceptor Count and Rotatable Bond Comparison

The target compound bears a methyl substituent at the 2‑position, which modulates the electronic environment of the pyridine nitrogen differently than halogen substituents found in analogs such as 3‑chloro‑2‑[1‑(pyridin‑3‑yl)ethoxy]pyridine (CAS 2198693‑06‑8). The chlorinated analog contains a significantly more electron‑withdrawing group, which can alter the pKa of the pyridine nitrogen and consequently its hydrogen‑bond acceptor strength [1]. While the target compound has three hydrogen‑bond acceptors, the chloro analog has only two, reflecting the replacement of the methyl group with a chlorine atom . No direct experimental pKa or binding data are available for either compound.

Medicinal Chemistry Ligand Design Pharmacokinetic Optimization

Best‑Fit Research and Industrial Application Scenarios for 2‑Methyl‑6‑[1‑(pyridin‑3‑yl)ethoxy]pyridine


Fragment‑Based Lead Discovery Where Specific 2‑Methyl‑6‑Pyridyl Ether Geometry Is Required

When a fragment library screen or a structure‑based design campaign necessitates a pyridine‑ether fragment with a methyl group at the 2‑position and a 1‑(pyridin‑3‑yl)ethoxy substituent at the 6‑position, 2‑methyl‑6‑[1‑(pyridin‑3‑yl)ethoxy]pyridine is the direct chemical matter. The computed logP of 2.4 and TPSA of 35 Ų place it within the fragment‑like property space (MW < 300, logP < 3, TPSA < 60 Ų), making it suitable for primary screening [Section-3]. Its structural isomer (3‑methyl‑2‑[1‑(pyridin‑3‑yl)ethoxy]pyridine) would not satisfy the same spatial orientation, which is critical for maintaining key ligand‑receptor contacts.

Synthesis of Designed Kinase Inhibitor Scaffolds Incorporating a 2‑Methylpyridine Motif

This compound serves as a late‑stage intermediate or a core scaffold for kinase inhibitor programs where the 2‑methyl‑6‑alkoxypyridine moiety is a recognised hinge‑binding motif. The absence of a halogen at the 2‑position (unlike 3‑chloro‑2‑[1‑(pyridin‑3‑yl)ethoxy]pyridine) preserves the basicity of the pyridine nitrogen, potentially enhancing hinge‑region hydrogen‑bond acceptor capability [Section-3]. Researchers should procure this exact compound when the synthetic route requires the methyl group for subsequent C–H functionalisation or when the SAR indicates that a 2‑methyl group is essential for potency.

Coordination Chemistry and Ligand Design Requiring a Bidentate N,O‑Donor Set

The bifunctional nature of 2‑methyl‑6‑[1‑(pyridin‑3‑yl)ethoxy]pyridine, possessing two pyridine nitrogens and an ether oxygen, allows it to act as a chelating ligand or a bridging building block in metal‑organic frameworks. Its three hydrogen‑bond acceptors and zero hydrogen‑bond donors [Section-3] make it a neutral ligand candidate for late‑transition‑metal catalysis. For applications requiring a specific spatial arrangement of the donor atoms, the 2‑methyl‑6‑regioisomer provides a unique geometry that cannot be replicated by the 3‑methyl‑2‑isomer.

Quote Request

Request a Quote for 2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.